molecular formula C10H7BrClNOS B14466454 2-Benzyl-4-bromo-5-chloro-1,2-thiazol-3(2H)-one CAS No. 73227-16-4

2-Benzyl-4-bromo-5-chloro-1,2-thiazol-3(2H)-one

Cat. No.: B14466454
CAS No.: 73227-16-4
M. Wt: 304.59 g/mol
InChI Key: FIWQOOGTAXWVKK-UHFFFAOYSA-N
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Description

2-Benzyl-4-bromo-5-chloro-1,2-thiazol-3(2H)-one is a heterocyclic compound containing a thiazole ring substituted with benzyl, bromo, and chloro groups. Compounds with such structures are often studied for their potential biological activities and applications in various fields of chemistry and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-4-bromo-5-chloro-1,2-thiazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. For example, a common route might involve the reaction of a benzyl-substituted thioamide with a brominating agent and a chlorinating agent in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-4-bromo-5-chloro-1,2-thiazol-3(2H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo and chloro groups can be substituted with other nucleophiles.

    Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions.

    Coupling Reactions: The benzyl group can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups replacing the bromo or chloro groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a lead compound for drug development.

    Industry: Used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Benzyl-4-bromo-5-chloro-1,2-thiazol-3(2H)-one depends on its specific interactions with molecular targets. For example, it might inhibit enzymes or interact with cellular receptors, leading to specific biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyl-4-bromo-1,2-thiazol-3(2H)-one
  • 2-Benzyl-5-chloro-1,2-thiazol-3(2H)-one
  • 4-Bromo-5-chloro-1,2-thiazol-3(2H)-one

Uniqueness

The unique combination of benzyl, bromo, and chloro substituents in 2-Benzyl-4-bromo-5-chloro-1,2-thiazol-3(2H)-one might confer specific properties that are not present in similar compounds. This could include unique reactivity or specific biological activities.

Properties

CAS No.

73227-16-4

Molecular Formula

C10H7BrClNOS

Molecular Weight

304.59 g/mol

IUPAC Name

2-benzyl-4-bromo-5-chloro-1,2-thiazol-3-one

InChI

InChI=1S/C10H7BrClNOS/c11-8-9(12)15-13(10(8)14)6-7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

FIWQOOGTAXWVKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=C(S2)Cl)Br

Origin of Product

United States

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